molecular formula C14H19N3O B7728382 N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine CAS No. 832737-98-1

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine

Cat. No.: B7728382
CAS No.: 832737-98-1
M. Wt: 245.32 g/mol
InChI Key: WKGMUFSOCSNUOH-UHFFFAOYSA-N
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Description

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triethylamine. The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

Uniqueness

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine is unique due to its specific substitution pattern and the presence of a pentan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a fluorescent probe and its potential therapeutic effects set it apart from other oxadiazole derivatives .

Properties

IUPAC Name

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-7-10-15-11-13-16-17-14(18-13)12-8-5-4-6-9-12/h4-6,8-9,15H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGMUFSOCSNUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=NN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237751
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-98-1
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Pentyl-5-phenyl-1,3,4-oxadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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